molecular formula C15H8F6N4O2 B2499476 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide CAS No. 955975-38-9

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide

Cat. No.: B2499476
CAS No.: 955975-38-9
M. Wt: 390.245
InChI Key: QEZJKWUHOTVUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The presence of trifluoromethyl groups often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The trifluoromethylation of these intermediates is a crucial step, often achieved through radical trifluoromethylation reactions . Common reagents used in these reactions include trifluoromethyl iodide and copper catalysts under specific conditions such as elevated temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide stands out due to its unique combination of a pyrazole ring, pyridine ring, and furamide group, which collectively contribute to its distinct chemical and biological properties. The presence of multiple trifluoromethyl groups further enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N4O2/c16-14(17,18)10-7-11(15(19,20)21)25(24-10)12-8(3-1-5-22-12)23-13(26)9-4-2-6-27-9/h1-7H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZJKWUHOTVUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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